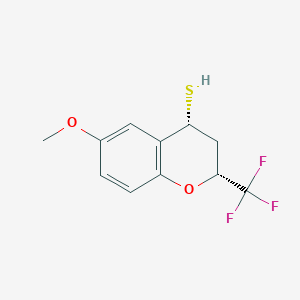
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol: is an organic compound belonging to the chromane family It is characterized by the presence of a trifluoromethyl group at the second position, a methoxy group at the sixth position, and a thiol group at the fourth position of the chromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol typically involves multiple steps:
Formation of the Chromane Ring: The initial step involves the cyclization of appropriate precursors to form the chromane ring structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Thiol Group Introduction: The thiol group is introduced through thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted chromane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of biologically active compounds.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
6-Methoxy-2-(trifluoromethyl)chromane-4-ol: Similar structure but with a hydroxyl group instead of a thiol group.
6-Methoxy-2-(trifluoromethyl)chromane-4-one: Contains a carbonyl group at the fourth position.
6-Methoxy-2-(trifluoromethyl)chromane-4-amine: Features an amine group at the fourth position.
Uniqueness:
- The presence of the thiol group in cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol imparts unique reactivity, particularly in forming disulfide bonds and interacting with biological molecules.
- The combination of methoxy and trifluoromethyl groups enhances its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(2R,4R)-6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C11H11F3O2S/c1-15-6-2-3-8-7(4-6)9(17)5-10(16-8)11(12,13)14/h2-4,9-10,17H,5H2,1H3/t9-,10-/m1/s1 |
InChI Key |
NFGXMCIWTUDCLO-NXEZZACHSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)O[C@H](C[C@H]2S)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















